Chlorpromazine-d6 Hydrochloride
Description
Fundamental Principles of Isotopic Labeling in Scientific Inquiry
Isotopic labeling is a technique used in scientific research to track the journey of a substance through a chemical reaction, metabolic pathway, or biological system. wikipedia.orgspectroinlets.com The core principle involves replacing one or more atoms in a molecule with an isotope of that same element. wikipedia.orgcreative-proteomics.com Isotopes are variants of a particular chemical element which have the same number of protons but differ in the number of neutrons. spectroinlets.com This substitution creates a "labeled" compound that is chemically and biologically similar to its unlabeled counterpart but possesses distinct nuclear properties, primarily a different mass. creative-proteomics.com
The technique can utilize either radioactive isotopes (radionuclides) or stable, non-radioactive isotopes. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly advantageous as they pose no radiation risk. cernobioscience.commetsol.com The labeled molecule behaves almost identically to the natural molecule in biological and chemical processes. wikipedia.org This allows researchers to use the isotope as a unique marker or tracer to follow the behavior, metabolism, and distribution of the substance without interfering with the process under investigation. wikipedia.orgcreative-proteomics.com The presence and location of these stable isotopes can be detected and differentiated from their more common, lighter counterparts using advanced analytical techniques like mass spectrometry (MS), which separates them based on their mass difference, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgspectroinlets.com
The Role of Stable Isotope Labeled Compounds in Contemporary Pharmaceutical and Bioanalytical Sciences
Stable isotope labeled (SIL) compounds, particularly deuterated compounds, have become indispensable tools in modern pharmaceutical and bioanalytical sciences. simsonpharma.com Their primary application is in quantitative analysis, where they serve as ideal internal standards for mass spectrometry (MS) and other analytical methods. nih.govmdpi.com When analyzing a biological sample, a known quantity of the deuterated version of the target analyte is added. scielo.org.mx Because the labeled standard is chemically identical to the analyte, it experiences the same variations during sample preparation, extraction, and ionization in the mass spectrometer. scielo.org.mx The mass spectrometer can distinguish between the analyte and the heavier, deuterated standard, allowing for highly accurate and precise quantification of the analyte by correcting for any sample loss or signal fluctuations. nih.govmdpi.com
This methodology is crucial in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. cernobioscience.commoravek.com By using SIL compounds, researchers can accurately measure the concentration of a drug and its metabolites in various biological fluids and tissues over time. simsonpharma.commoravek.com This provides critical data for understanding a drug's disposition and metabolic profile. simsonpharma.com Furthermore, the use of deuterium can sometimes alter the rate of metabolism. This "kinetic isotope effect" can be leveraged in drug development to create "deuterated drugs" that may have improved metabolic stability and a longer half-life in the body. simsonpharma.comyoutube.com
Positioning Chlorpromazine-d6 Hydrochloride as a Benchmark Deuterated Reference Standard
This compound is the deuterated form of Chlorpromazine (B137089) Hydrochloride, a well-established phenothiazine (B1677639) compound. caymanchem.comphysio-pedia.com In this specific labeled compound, six hydrogen atoms on the N,N-dimethyl groups have been replaced with deuterium atoms. caymanchem.comlgcstandards.com Its primary and critical role in scientific research is to serve as an internal standard for the highly specific and accurate quantification of chlorpromazine in various samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
The utility of this compound as a reference standard stems from the principles of isotopic labeling. Its physical and chemical properties are nearly identical to the unlabeled chlorpromazine, ensuring it behaves similarly during analytical procedures. scielo.org.mx However, its increased mass due to the six deuterium atoms allows it to be clearly distinguished from the unlabeled compound by a mass spectrometer. caymanchem.com This makes it an essential tool for researchers in fields such as clinical toxicology, forensic analysis, and pharmaceutical research who need to determine the precise concentration of chlorpromazine in biological matrices. mdpi.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | lgcstandards.comnih.gov |
| CAS Number | 1228182-46-4 | caymanchem.comlgcstandards.com |
| Chemical Formula | C₁₇H₁₃D₆ClN₂S • HCl | caymanchem.com |
| Molecular Weight | 361.4 g/mol | caymanchem.comnih.gov |
| Synonyms | CPZ-d6, Chlorpromazine (D6 hydrochloride), Klorproman-d6 | caymanchem.comnih.gov |
| Purity | ≥99% deuterated forms (d₁-d₆) | caymanchem.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Carbon-13 |
| Chlorpromazine |
| This compound |
| Deuterium |
Structure
2D Structure
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746836 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-46-4 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Characterization of Chlorpromazine D6 Hydrochloride
Methodological Approaches to Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium into organic molecules, particularly complex heterocyclic systems like the phenothiazine (B1677639) core of chlorpromazine (B137089), requires specific synthetic strategies.
Deuteration Strategies for Complex Heterocyclic Systems
The synthesis of Chlorpromazine-d6 Hydrochloride typically involves the use of a deuterated starting material. A common approach is to use deuterated N,N-dimethyl-3-chloropropylamine, which is then reacted with 2-chlorophenothiazine (B30676). google.com The deuteration of the N,N-dimethyl-3-chloropropylamine can be achieved through various methods, including the use of deuterated methylating agents.
For the broader context of deuterating heterocyclic systems, several methods are available. One approach involves transition metal-catalyzed hydrogen-deuterium exchange reactions. For instance, platinum or ruthenium catalysts can be used to facilitate the exchange of hydrogen for deuterium in the presence of a deuterium source, such as deuterium gas or heavy water (D₂O). google.com Another strategy is dehalogenative deuteration, where an aryl or alkyl bromide is converted to its deuterated analog using a thiyl radical catalyst under visible-light irradiation. rsc.org These methods, while not directly described for Chlorpromazine-d6 in the available literature, represent general strategies for introducing deuterium into complex organic scaffolds.
A general synthesis route for non-deuterated chlorpromazine hydrochloride involves reacting 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine in the presence of a condensing agent like sodium hydroxide (B78521) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide. The resulting chlorpromazine base is then treated with hydrogen chloride gas to form the hydrochloride salt. google.com To synthesize the d6 variant, the key would be the utilization of N,N-di(methyl-d3)-3-chloropropylamine in place of its non-deuterated counterpart.
Bio-generation Techniques for Deuterated Metabolites
Bio-generation is another approach for producing deuterated compounds, particularly metabolites. This involves administering a deuterated precursor to a biological system, such as a microorganism or an animal, and then isolating the resulting deuterated metabolites. mdpi.com While specific examples for Chlorpromazine-d6 are not detailed in the provided search results, the principle of using cellular machinery to produce deuterated molecules is well-established. sns.gov For instance, microorganisms can be grown in media containing D₂O and deuterated carbon sources to produce a wide range of deuterated biomolecules. sns.gov This approach could theoretically be adapted to produce deuterated metabolites of chlorpromazine by introducing deuterated chlorpromazine to a suitable biological system.
Analytical Data for Research Standards
To be used as an internal standard, the isotopic purity and structural integrity of this compound must be rigorously confirmed.
Isotopic Purity Determination and Enrichment Analysis
The isotopic purity of a deuterated compound is a critical quality attribute. bvsalud.org It refers to the percentage of molecules that contain the desired number of deuterium atoms. High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity. nih.gov By analyzing the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition), the degree of deuterium incorporation can be accurately calculated. nih.gov For Chlorpromazine-d6, this would involve measuring the ion signals corresponding to the d0 to d6 species. caymanchem.com Liquid chromatography-mass spectrometry (LC-MS) is also a robust method for determining isotopologue impurities in deuterated drugs. acs.org The goal is to have a high percentage of the desired d6 form with minimal contributions from d0 to d5 isotopologues.
Table 1: Representative Isotopic Purity Data for a Batch of Chlorpromazine-d6
| Isotopologue | Relative Abundance (%) |
|---|---|
| d0 | < 0.1 |
| d1 | < 0.1 |
| d2 | 0.2 |
| d3 | 0.5 |
| d4 | 1.5 |
| d5 | 5.0 |
| d6 | > 92.8 |
Note: This table is illustrative and based on typical requirements for deuterated standards. Actual values may vary between batches.
Structural Elucidation via Advanced Spectroscopic Techniques (e.g., NMR, High-Resolution Mass Spectrometry)
The chemical structure of this compound is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the N-methyl positions, which would appear as a singlet in the non-deuterated compound. chemicalbook.com In the ¹H NMR spectrum of Chlorpromazine-d6, this signal would be absent or significantly diminished. ²H (Deuterium) NMR would show a signal corresponding to the deuterium atoms on the methyl groups.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition. For this compound, the expected exact mass would be different from its non-deuterated counterpart due to the presence of six deuterium atoms. caymanchem.com Fragmentation patterns in the mass spectrum can also provide structural information. For example, a characteristic fragment ion in the mass spectrum of chlorpromazine is at m/z 58, corresponding to the dimethylaminopropyl side chain. In Chlorpromazine-d6, this fragment would be expected to shift to m/z 64.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR | Absence of singlet around 2.2-2.4 ppm | Confirmation of deuteration at N-methyl groups |
| HRMS (ESI+) | Accurate mass measurement | Confirms elemental composition C₁₇H₁₄D₆ClN₂S |
| MS/MS | Fragment ion at m/z 64 | Corresponds to the [CH₂N(CD₃)₂]⁺ fragment |
Note: This table is illustrative. Specific chemical shifts and mass-to-charge ratios may vary slightly depending on the instrument and conditions.
Stability and Long-Term Integrity of Deuterium Labels in Varied Research Matrices
The stability of the deuterium labels in this compound is crucial for its use as an internal standard. The C-D bonds on the methyl groups are generally stable and not prone to exchange with protons from the solvent under typical analytical conditions.
Studies on the stability of chlorpromazine hydrochloride solutions have shown that the compound is stable for extended periods when stored properly, protected from light, and at an appropriate pH. sjf.edunih.govashp.org The optimal pH for stability is around 6. ashp.org While these studies were conducted on the non-deuterated form, the findings are largely applicable to the deuterated analog as the deuterium labels are on a non-labile position of the molecule. The integrity of the deuterium labels in various biological matrices (e.g., plasma, urine) is a key consideration. Back-exchange of deuterium for hydrogen is generally not a significant issue for C-D bonds, especially on alkyl groups, during sample preparation and analysis.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-chlorophenothiazine |
| Chlorpromazine |
| This compound |
| N,N-di(methyl-d3)-3-chloropropylamine |
| N,N-dimethyl-3-chloropropylamine |
| Sodium hydroxide |
Applications in Mechanistic Pharmacokinetic and Metabolic Research Models
Elucidation of Biotransformation Pathways and Metabolite Profiling (In Vitro and Non-Clinical In Vivo)
The metabolism of chlorpromazine (B137089) is extensive and complex, with numerous metabolites formed through various enzymatic reactions. nih.gov Chlorpromazine-d6 Hydrochloride is instrumental in deciphering these complex biotransformation pathways.
To understand the specific enzymes responsible for metabolizing chlorpromazine, researchers utilize isolated enzyme systems, such as human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. nih.gov By incubating this compound with these microsomes, scientists can identify the primary metabolites formed. For instance, studies have shown that chlorpromazine undergoes N-demethylation, N-oxidation, and hydroxylation. nih.govnih.gov The use of the deuterated analog helps to confirm that the observed metabolites originate from the administered compound and not from endogenous sources.
Key metabolic reactions of chlorpromazine identified using in vitro systems include the formation of 7-hydroxychlorpromazine, chlorpromazine sulfoxide, and N-desmethylchlorpromazine. nih.govnih.gov The formation of reactive iminoquinone species, which can be trapped with glutathione, has also been demonstrated in human liver microsomes and is primarily mediated by CYP2D6 and, to a lesser extent, CYP1A2. nih.gov
Table 1: In Vitro Metabolites of Chlorpromazine
| Metabolite | Enzymatic Pathway | Key Enzymes |
| 7-hydroxychlorpromazine | Aromatic Hydroxylation | CYP2D6, CYP1A2 |
| Chlorpromazine Sulfoxide | S-Oxidation | Not specified |
| N-desmethylchlorpromazine | N-demethylation | Not specified |
| Iminoquinone Species | Oxidation | CYP2D6, CYP1A2 |
This table is generated based on data from studies on chlorpromazine.
Cultured cell lines, such as hepatocytes, and ex vivo tissue models provide a more integrated system for studying drug metabolism while still maintaining a controlled environment. In these models, this compound can be used to investigate the complete metabolic profile of chlorpromazine within a cellular context. This allows for the examination of both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic reactions. The stability of the deuterium (B1214612) label ensures that the metabolic fate of the parent compound can be accurately tracked through multiple enzymatic steps.
Animal models are crucial for understanding the in vivo pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion (ADME). When this compound is administered to animals, it follows the same metabolic pathways as chlorpromazine. nju.edu.cn By analyzing biological samples such as plasma, urine, and tissues at various time points, researchers can quantify the parent drug and its metabolites. This provides a comprehensive picture of the drug's disposition in a living organism. The co-administration of deuterated and non-deuterated chlorpromazine can also be used in studies to assess bioavailability and the extent of first-pass metabolism. nih.gov
Investigating Kinetic Isotope Effects in Enzyme-Mediated Reactions
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a reaction. nih.gov
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. When a C-H bond cleavage is the slowest step in a metabolic pathway, replacing the hydrogen at that position with deuterium will significantly decrease the rate of that metabolic reaction. nih.gov This allows researchers to pinpoint rate-limiting steps in the complex cascade of drug metabolism.
To determine rate-limiting steps, experiments are designed to compare the metabolism of chlorpromazine with that of this compound. In these studies, the two compounds are incubated with an enzyme system (e.g., liver microsomes), and the rates of formation of specific metabolites are measured. If the formation of a particular metabolite is significantly slower for the deuterated compound, it indicates that the cleavage of the C-H bond at the deuterated position is a rate-limiting step in that metabolic pathway. This information is invaluable for predicting how genetic variations in metabolic enzymes or co-administered drugs might affect the metabolism and clearance of chlorpromazine. nih.gov The use of deuterated compounds in this manner helps in understanding the complexities of enzyme-catalyzed reactions and can guide the development of new drugs with improved pharmacokinetic profiles. nih.govresearchgate.net
Studies on Enzyme Induction and Inhibition Mechanisms in Research Systems
This compound (CPZ-d6) serves as a critical tool in the investigation of the metabolic pathways of chlorpromazine (CPZ), particularly in studies concerning its interactions with drug-metabolizing enzymes. As a stable isotope-labeled internal standard, CPZ-d6 is essential for accurate quantification of chlorpromazine and its metabolites in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This precise measurement capability is fundamental to elucidating the mechanisms of enzyme induction and inhibition by chlorpromazine. While direct studies on the enzymatic interactions of CPZ-d6 are not the focus, its use is implicit in the research conducted on the unlabeled parent compound.
Research has demonstrated that chlorpromazine is both an inhibitor and an inducer of various cytochrome P450 (CYP450) enzymes, a superfamily of enzymes crucial for drug metabolism.
Enzyme Inhibition
In vitro studies using human liver microsomes have identified chlorpromazine as a significant inhibitor of specific CYP450 isoforms. Notably, it is the only antipsychotic among those tested in one study to inhibit CYP1A2 activity, with a reported IC₅₀ value of 9.5 μM. Furthermore, chlorpromazine, along with other phenothiazines like levomepromazine (B1675116) and thioridazine, was found to be a significant inhibitor of CYP2D6. The co-administration of chlorpromazine has been observed to increase the plasma concentrations of other drugs metabolized by CYP2D6, such as the antipsychotic haloperidol, indicating a clinically relevant drug-drug interaction. nih.gov
In studies with rat liver microsomes, chlorpromazine demonstrated inhibitory effects on the principal phenobarbital-inducible CYP2B1 and, to a lesser extent, CYP1A1. Investigations into its effect on carcinogen-metabolizing enzymes revealed that chlorpromazine inhibits hepatic microsomal 4-dimethylaminoazobenzene (DAB) reductase, aryl hydrocarbon hydroxylase, and dimethylnitrosamine (DMN) demethylase II in vitro, with the inhibition being proportional to the concentration of chlorpromazine.
The inhibitory potential of chlorpromazine and its analogs has also been assessed on other enzyme systems. For instance, chlorpromazine was found to be a more potent inhibitor of dopamine-sensitive adenylate cyclase and calmodulin-activated phosphodiesterase in rat striatum compared to its 7,8-dihydroxy and 7,8-dioxo-didesmethyl analogs.
Enzyme Induction
In addition to inhibition, chlorpromazine has been shown to induce the activity of drug-metabolizing enzymes. Long-term therapy with chlorpromazine in psychotic patients resulted in a faster metabolism of antipyrine (B355649), a marker for hepatic drug-metabolizing enzyme activity, suggesting an induction effect.
In animal models, the administration of chlorpromazine to rats led to the induction of CYP2B1 and a slight increase in the activity of microsomal 7-ethylresorufin O-deethylase, which is indicative of CYP1A1/2 induction. Conversely, the same treatment down-regulated the male-specific CYP2C11. A single injection of chlorpromazine in rats resulted in a significant increase in the activities of aryl hydrocarbon hydroxylase and DMN demethylase II in the hepatic microsomal fraction. Interestingly, while the levels of microsomal NADPH cytochrome c reductase were slightly increased after a single dose, a 5-day pretreatment led to a more substantial increase.
The following table summarizes the observed effects of chlorpromazine on various drug-metabolizing enzymes based on research findings.
| Enzyme/System | Effect | Research System | Key Findings |
|---|---|---|---|
| CYP1A2 | Inhibition | Human liver microsomes | IC₅₀ = 9.5 μM |
| CYP2D6 | Inhibition | Human liver microsomes | Significant inhibitor |
| CYP2B1 | Inhibition & Induction | Rat liver | Preferential inhibitor and inducer |
| CYP1A1/2 | Induction (slight) | Rat liver | Increased 7-ethylresorufin O-deethylase activity |
| Drug-Metabolizing Enzymes (general) | Induction | Psychotic patients (long-term therapy) | Faster antipyrine metabolism |
| Aryl Hydrocarbon Hydroxylase | Inhibition (in vitro) & Activation (in vivo) | Rat liver microsomes | Inhibited in vitro; activated by 61% after in vivo injection |
| DMN Demethylase II | Inhibition (in vitro) & Activation (in vivo) | Rat liver microsomes | Inhibited in vitro; activated by 33% after in vivo injection |
| DAB Reductase | Inhibition | Rat liver microsomes | Inhibited in vitro; no effect observed after in vivo injection |
| DMN Demethylase I | Activation | Rat liver microsomes | Markedly activated in vitro |
| NADPH Cytochrome c Reductase | Induction | Rat liver microsomes | Slightly increased after single injection; increased by 33% after 5 days |
Quality Control and Reference Standard Applications in Scientific Research
Utilization in Method Validation and Quality Assurance Programs in Research Laboratories
In analytical chemistry, particularly within pharmaceutical and clinical research, method validation is a critical process that demonstrates the suitability of an analytical procedure for its intended purpose. Chlorpromazine-d6 Hydrochloride plays a pivotal role in this process, primarily by serving as an ideal internal standard. veeprho.comaptochem.com
Internal standards are essential components of robust quality assurance programs. clearsynth.com They are compounds added in a constant amount to all samples, including calibration standards and quality control samples, at the beginning of the analytical process. aptochem.com Because a deuterated standard like this compound is chemically almost identical to the non-labeled analyte (Chlorpromazine), it exhibits very similar behavior during sample extraction, cleanup, and analysis. aptochem.comlgcstandards.com However, due to its higher mass from the deuterium (B1214612) atoms, it can be distinguished from the native analyte by mass spectrometry (MS). aptochem.comscioninstruments.com
This unique property allows it to compensate for procedural variations that can occur during sample preparation and instrumental analysis. scioninstruments.comtexilajournal.com For instance, if a portion of the sample is lost during an extraction step, a proportional amount of the internal standard will also be lost. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification of the analyte can still be achieved. This improves the precision and accuracy of the method, which are fundamental criteria for validation according to international guidelines. texilajournal.comnih.gov Research studies have successfully used Chlorpromazine-d6 as an internal standard in the development and validation of methods for quantifying chlorpromazine (B137089) and its metabolites in complex biological matrices. nju.edu.cn
Role as a Certified Reference Material for Analytical Traceability and Inter-Laboratory Comparability
A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties and accompanied by a certificate providing the value of the property, its associated uncertainty, and a statement of metrological traceability. researchgate.net this compound is supplied by various chemical and standards companies as a high-purity analytical standard, often with a Certificate of Analysis (CoA) detailing its identity and purity. caymanchem.comhpc-standards.comlgcstandards.com
The use of such well-characterized reference materials is fundamental to establishing analytical traceability. nih.gov Traceability ensures that a measurement result can be related to a stated reference, such as a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. researchgate.netnih.gov By calibrating instruments and validating methods using a reliable reference material like this compound, a laboratory can confidently link its measurement results to a known standard.
This traceability is crucial for ensuring inter-laboratory comparability. texilajournal.com When different laboratories analyzing the same samples can produce equivalent results, it validates the analytical methods used and allows data from various sources to be compared and combined reliably. This is particularly important in large-scale clinical trials, environmental monitoring, and regulatory testing where consistency across different testing sites is paramount. lgcstandards.com The availability and use of stable isotope-labeled standards like this compound are therefore essential for standardization and achieving consensus in the scientific community. texilajournal.comnih.gov
Applications in Developing and Calibrating Analytical Instruments for Quantitative Analysis
This compound is instrumental in the development and routine calibration of sophisticated analytical instruments, especially hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). veeprho.comcaymanchem.com These instruments require precise calibration to provide accurate quantitative data.
In quantitative analysis, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. clearsynth.com this compound is used as an internal standard throughout this process. For example, a research study focused on determining Chlorpromazine in food samples utilized Chlorpromazine-d6 at a constant concentration of 5 µg L⁻¹ across all calibration points, which ranged from 0.2 to 200 µg L⁻¹. nju.edu.cn The instrument response is recorded as a ratio of the analyte signal to the internal standard signal. Plotting this ratio against the known concentrations of the analyte produces a calibration curve. clearsynth.com
This approach corrects for fluctuations in the instrument's performance, such as variations in injection volume or ionization efficiency in the mass spectrometer. aptochem.comscioninstruments.com Because the stable isotope-labeled standard co-elutes with the analyte and experiences the same ionization effects, it provides a reliable reference point in every run. aptochem.comtexilajournal.com The resulting calibration curve is more robust and linear, often achieving high correlation coefficients (R²) exceeding 0.999, which indicates a strong fit of the data. nju.edu.cn This ensures that when an unknown sample is analyzed, its concentration can be determined with a high degree of confidence and accuracy.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₇D₆H₁₃ClN₂S·HCl | caymanchem.comlgcstandards.com |
| Molecular Weight | 361.36 g/mol | lgcstandards.com |
| CAS Number | 1228182-46-4 | caymanchem.comlgcstandards.com |
| Synonyms | CPZ-d6, 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine hydrochloride | veeprho.comcaymanchem.comlgcstandards.com |
| Purity | Typically >95% or ≥99% deuterated forms | caymanchem.comlgcstandards.com |
| Physical Format | Neat (solid) | lgcstandards.com |
| Primary Application | Internal standard for GC-MS or LC-MS | caymanchem.com |
Interactive Data Table: Example Calibration Curve Data Using an Internal Standard Based on findings from a study quantifying Chlorpromazine (CPZ) with Chlorpromazine-d6 (CPZ-d6) as the internal standard. nju.edu.cn
| Analyte Concentration (CPZ) (µg L⁻¹) | Internal Standard Concentration (CPZ-d6) (µg L⁻¹) | Resulting Correlation Coefficient (R²) |
|---|---|---|
| 0.2 | 5 | > 0.999 |
| 0.5 | 5 | > 0.999 |
| 1.0 | 5 | > 0.999 |
| 5.0 | 5 | > 0.999 |
| 10.0 | 5 | > 0.999 |
| 50.0 | 5 | > 0.999 |
| 100.0 | 5 | > 0.999 |
Table of Mentioned Compounds
| Compound Name |
|---|
| 7-HOCPZ hydrochloride |
| Acetonitrile |
| Bromophenol blue |
| Chlorpromazine |
| This compound |
| Chlorpromazine-d6 Oxalate |
| Chlorpromazine-N-oxide (NOCPZ) |
| Chlorpromazine Sulfoxide (CPZSO) |
| Citrate buffer |
| Cyclohexane |
| Deuterium |
| DMCPZ |
| Hydrochloric acid |
| Methanol |
| Piperonal |
| Potassium dihydrogen phosphate |
| PZ hydrochloride |
| Sodium chloride |
| Sodium hydroxide (B78521) |
| Sulfuric acid |
| Tetramethylammonium bromide |
Emerging Trends and Future Perspectives in Deuterated Chemical Research
Innovations in Synthesis and Application of Deuterated Analogs for Research Probes
The synthesis of deuterated compounds has evolved from classical methods to more innovative and efficient strategies, significantly broadening their accessibility and application as research probes. researchgate.net Traditional approaches often involved multi-step syntheses starting from commercially available deuterated precursors. nih.gov However, recent advancements focus on late-stage deuteration, where deuterium (B1214612) is introduced into a complex molecule in the final steps of the synthesis. This is particularly advantageous for creating deuterated versions of existing drugs and complex biomolecules. researchgate.net
Innovations in this area include the development of novel catalytic systems, such as iridium-based catalysts for hydrogen-isotope exchange (HIE) reactions. researchgate.net These catalysts exhibit high selectivity, allowing for the specific replacement of hydrogen with deuterium at particular positions within a molecule. researchgate.net Another emerging technique is the use of electrochemical methods, such as a flow synthesis system utilizing a proton-conducting membrane, which offers a low environmental impact and high reaction performance for deuteration. bionauts.jp
Deuterated analogs, such as Chlorpromazine-d6 Hydrochloride, serve as invaluable research probes. Their primary application is as internal standards in mass spectrometry-based quantification. clearsynth.com Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies, yet are distinguishable by their mass-to-charge ratio. This allows for precise and accurate quantification of the target analyte, compensating for variations in sample preparation and instrument response. clearsynth.com Beyond quantification, deuterated compounds are instrumental in mechanistic studies, helping to elucidate reaction pathways and understand enzyme kinetics through the kinetic isotope effect. symeres.com
Expanding Utility of Deuterated Standards in Omics-Based Research (e.g., Metabolomics, Proteomics)
The utility of deuterated standards is rapidly expanding within the large-scale analytical fields of metabolomics and proteomics. In these "omics" disciplines, which aim to comprehensively analyze all metabolites or proteins in a biological sample, accurate quantification is crucial for understanding complex biological systems. nih.govnih.gov
In metabolomics, stable isotope labeling, including the use of deuterated compounds, is a powerful technique for tracing metabolic pathways and quantifying metabolic fluxes. nih.govcreative-proteomics.com By introducing a deuterated precursor into a biological system, researchers can track the incorporation of deuterium into various metabolites, providing a dynamic view of metabolic networks. nih.gov This approach, known as metabolic flux analysis, offers insights that are unattainable with traditional, label-free methods. creative-proteomics.com Deuterated standards are also essential for absolute quantification of metabolites, which is critical for identifying metabolic biomarkers of disease. mdpi.com
In proteomics, deuterated standards play a key role in quantitative workflows. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be combined with deuterated reagents for multiplexed quantitative analysis. nih.gov While carbon-13 and nitrogen-15 (B135050) are more commonly used for metabolic labeling in proteomics, deuterated standards are employed in chemical labeling strategies and as internal standards for the quantification of specific proteins or peptides. nih.govnih.gov However, it is important to consider potential isotopic effects, as the slight difference in hydrophobicity between deuterated and non-deuterated peptides can sometimes lead to chromatographic separation, which may introduce quantification bias if not properly addressed. nih.gov
Computational and Theoretical Modeling of Deuterium Substitution Effects on Molecular Interactions
Computational and theoretical modeling are becoming increasingly important for understanding the subtle yet significant effects of deuterium substitution on molecular properties and interactions. oup.comcchmc.org These models provide insights that can be difficult to obtain through experimental methods alone.
One of the primary effects of deuterium substitution is on the vibrational frequencies of chemical bonds. The C-D bond, for instance, has a lower vibrational frequency than the C-H bond. oup.com This difference in zero-point energy is the basis of the kinetic isotope effect and can influence reaction rates. acs.org Molecular modeling can be used to calculate these vibrational frequencies and predict the magnitude of the kinetic isotope effect for a given reaction. rsc.org
Furthermore, deuterium substitution can affect non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. cchmc.orgnih.gov Molecular dynamics simulations have shown that proteins and biomembranes tend to be slightly more compact and rigid in deuterated water (D₂O) compared to normal water (H₂O), which is attributed to stronger hydrogen bonding in D₂O. nih.gov Theoretical studies have also been employed to investigate how deuterium substitution alters the binding energies between a deuterated analyte and a stationary phase in chromatography, providing a mechanistic explanation for observed separation phenomena. oup.com These computational approaches are invaluable for rationalizing experimental observations and for designing deuterated molecules with specific desired properties.
The Broader Impact of Stable Isotope Labeling on Advancing Mechanistic Understanding in Chemical Biology
Stable isotope labeling, including the use of deuterated compounds, has had a profound impact on advancing our mechanistic understanding of complex biological processes. nih.govdiagnosticsworldnews.com By providing a way to "track" atoms and molecules through intricate biochemical pathways, stable isotopes have become an indispensable tool in chemical biology. fiveable.me
One of the most significant applications is in the elucidation of enzyme mechanisms. nih.gov By synthesizing a substrate with a deuterium atom at a specific position, researchers can determine whether the C-H bond at that position is broken during the rate-determining step of the enzymatic reaction. This information is crucial for understanding how enzymes function and for designing enzyme inhibitors. acs.org
Stable isotope labeling is also fundamental to drug metabolism and pharmacokinetic (DMPK) studies. symeres.com The use of deuterated drug analogs, like this compound, allows for the precise quantification of the parent drug and its metabolites in biological fluids. acs.org This is essential for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development. acs.org Furthermore, stable isotope labeling can be used to investigate the potential for a drug to cause toxicity by identifying and quantifying reactive metabolites. acs.org The insights gained from these studies are vital for developing safer and more effective medicines. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
